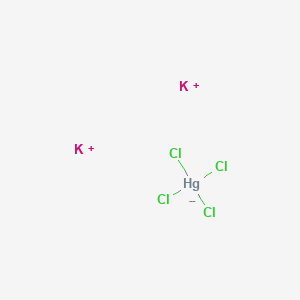

Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isolation of Human Fibrinogen

Potassium tetrathiocyanato-(S)mercurate II [K2Hg(SCN)4] is utilized in a procedure for isolating human fibrinogen from fresh plasma. This method is mild and rapid, yielding a stable, coagulable product free of certain coagulation factors and plasmin (Brown & Rothstein, 1967).

Phase Transitions in Mixed Compound Potassium–Ammonium Mercurate

The mixed compound potassium–ammonium mercurate exhibits two distinct phase transitions, detected using differential scanning calorimetry, X-ray diffraction, and Raman scattering. These transitions in K2.51(NH4)1.49Hg3Cl10.2H2O are significant for understanding structure and disorder mechanisms at various temperatures (Kabadou et al., 1999).

Analytical Chemistry: Titration of Mercury with Potassium Permanganate

Mercurous solutions can be effectively titrated with potassium permanganate in the presence of specific reagents and conditions. This process, involving monovalent mercury, is significant for analytical chemistry, especially in determining mercury concentrations (Issa, Khalifa, & Hamdy, 1957).

Synthesis and Structural Analysis

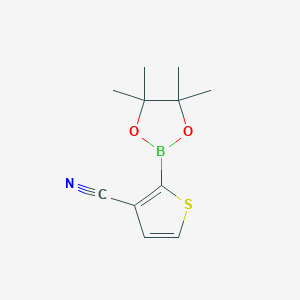

Potassium tetrakis(2-mercaptothiazolyl)borate's synthesis and characterization are important for understanding its solid-state structure, which exhibits unique features such as non-centrosymmetric space groups and big holes filled by clusters of K+ and H2O (Soares et al., 2004).

Environmental Applications

Potassium mercuric tetrachloride serves as an absorbent in determining SO2 in the air, providing insights into environmental monitoring and mercury usage in environmental protection (Sun Guo-liang, 2005).

Electrochemistry of Mercury

The electrochemical properties of mercury are explored in molten potassium hydrogenosulphate, revealing insights into mercury corrosion, ion formation, and precipitates in acidic and basic media. This study contributes to understanding mercury's electrochemical behavior (Vilaverde et al., 1974).

Agricultural Impact

Studies on polymer-coated potassium chloride, including its effects on cotton yield and soil potassium, are significant for agriculture, revealing the benefits of using specific potassium fertilizers under saline conditions (Yang et al., 2017).

Propriétés

IUPAC Name |

dipotassium;tetrachloromercury(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Hg.2K/h4*1H;;;/q;;;;+2;2*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRVPGLJKXQLQX-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Hg-2](Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4HgK2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |

CAS RN |

20582-71-2 |

Source

|

| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid](/img/structure/B1603827.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)